molecular formula C15H14N2O B11822560 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine

3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine

Cat. No.: B11822560
M. Wt: 238.28 g/mol
InChI Key: FSDNGOZGMWUWEN-UHFFFAOYSA-N
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Description

3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine is a heterocyclic compound that contains both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine typically involves the condensation of pyridine derivatives with pyrrole derivatives. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . The reaction conditions are generally mild, and the yields are good to excellent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Myosmine: A related compound with a similar pyridine-pyrrole structure.

    2-(3-Pyridyl)-1-pyrroline: Another compound with a pyridine and pyrrole ring system.

Uniqueness

3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine is unique due to its specific substitution pattern and the presence of a phenoxy group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

3-(3,4-dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine

InChI

InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)18-15-13(8-4-11-17-15)14-9-5-10-16-14/h1-4,6-8,11H,5,9-10H2

InChI Key

FSDNGOZGMWUWEN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)C2=C(N=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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